molecular formula C14H10N4O3 B11715298 (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine

(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine

Katalognummer: B11715298
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: HQJRWWYFONHZFL-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine is a novel synthetic compound designed for pharmaceutical and medicinal chemistry research. It features an imidazo[1,5-a]pyridine core, a privileged scaffold in drug discovery known for its significant biological activities, which include anticancer, antimicrobial, and anxiolytic effects, among others . The structure is further functionalized with a 3-nitrophenyl moiety at the 3-position and a methylidenehydroxylamine group at the 1-position, creating a versatile chemical entity for probing new biological space. The imidazo[1,5-a]pyridine scaffold is found in several marketed drugs and active clinical candidates, underscoring its high value in the development of therapeutic agents . The nitroaromatic substituent on this scaffold is a key pharmacophore in several antiparasitic and antimicrobial agents, where it can be bio-reduced to generate reactive species that cause cytotoxic effects . This makes the compound a compelling candidate for investigating new anti-infective or antiproliferative mechanisms. The presence of the (E)-configured methylidenehydroxylamine segment offers a reactive handle for further synthetic elaboration, potentially serving as a key intermediate in the synthesis of more complex molecules or as a ligand for various biological targets. This product is provided for research purposes to support hit identification, lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery programs. For Research Use Only. Not for diagnostic or personal use.

Eigenschaften

Molekularformel

C14H10N4O3

Molekulargewicht

282.25 g/mol

IUPAC-Name

(NZ)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9-

InChI-Schlüssel

HQJRWWYFONHZFL-DHDCSXOGSA-N

Isomerische SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N\O

Kanonische SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 2-Picolylamines with Nitroalkanes

Procedure (Adapted from):

  • Reactants : 2-Picolylamine derivatives and nitroalkanes (e.g., nitroethane).

  • Conditions : Phosphorous acid in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.

  • Mechanism : Electrophilic activation of nitroalkanes by PPA facilitates cyclization.

  • Yield : 60–85% for unsubstituted imidazo[1,5-a]pyridines.

Example :

2-Picolylamine+NitroethanePPA, 130°CImidazo[1,5-a]pyridine+H2O\text{2-Picolylamine} + \text{Nitroethane} \xrightarrow{\text{PPA, 130°C}} \text{Imidazo[1,5-a]pyridine} + \text{H}_2\text{O}

Oxidative Cyclization of 2-Aminopyridines with Aldehydes

Procedure (Adapted from):

  • Reactants : 2-Aminopyridine and aldehydes (e.g., glyoxal).

  • Conditions : Iodine (10 mol%) in DMSO at 80°C for 12 hours.

  • Mechanism : Sequential condensation, tautomerization, and oxidative aromatization.

  • Yield : 70–90% for 3-aryl-substituted derivatives.

Example :

2-Aminopyridine+GlyoxalI2,DMSOImidazo[1,5-a]pyridine+H2O\text{2-Aminopyridine} + \text{Glyoxal} \xrightarrow{\text{I}2, \text{DMSO}} \text{Imidazo[1,5-a]pyridine} + \text{H}2\text{O}

Functionalization with the Hydroxylamine Methylidene Group

The (E)-hydroxylamine methylidene moiety is introduced via condensation of a formyl precursor with hydroxylamine.

Vilsmeier-Haack Formylation at the 1-Position

Procedure (Adapted from):

  • Reactants : 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine and DMF/POCl₃.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 80–90% for 1-formyl derivatives.

Example :

3-(3-Nitrophenyl)imidazo[1,5-a]pyridineDMF/POCl31-Formyl-3-(3-nitrophenyl)imidazo[1,5-a]pyridine\text{3-(3-Nitrophenyl)imidazo[1,5-a]pyridine} \xrightarrow{\text{DMF/POCl}_3} \text{1-Formyl-3-(3-nitrophenyl)imidazo[1,5-a]pyridine}

Oxime Formation with Hydroxylamine

Procedure (Adapted from):

  • Reactants : 1-Formyl-3-(3-nitrophenyl)imidazo[1,5-a]pyridine and hydroxylamine hydrochloride.

  • Conditions : K₂CO₃ in methanol, room temperature, 4 hours.

  • Stereoselectivity : (E)-isomer predominates due to thermodynamic control.

  • Yield : 70–80%.

Example :

1-Formylimidazo[1,5-a]pyridine+NH2OH\cdotpHClK2CO3(E)-N-[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidenehydroxylamine\text{1-Formylimidazo[1,5-a]pyridine} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{K}2\text{CO}_3} \text{(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine}

Optimization and Challenges

Parameter Optimal Conditions Challenges
Cyclocondensation PPA, 130°C, 6 hoursCorrosive reagents, high temperatures
Nitration HNO₃/H₂SO₄, 0–5°COver-nitration, regioselectivity issues
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 90°CPalladium residue removal
Oxime Formation NH₂OH·HCl, K₂CO₃, MeOH(Z/E) isomer separation

Analyse Chemischer Reaktionen

Reaktionstypen

(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methyliden}hydroxylamin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.

    Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

    Substitution: Die Hydroxylamin-Einheit kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid.

    Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazo[1,5-a]pyridine, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methyliden}hydroxylamin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden und die Aktivität dieser Zielstrukturen zu modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Dies kann zu Wirkungen wie der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen führen.

Wirkmechanismus

The mechanism of action of (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Features

Property Target Compound Compound 2d
Core Structure Imidazo[1,5-a]pyridine (aromatic) Tetrahydroimidazo[1,2-a]pyridine (partially saturated)
Key Substituents 3-Nitrophenyl, hydroxylamine 4-Nitrophenyl, cyano, esters
Melting Point Not reported 215–217°C
Synthesis Approach Likely multicomponent reaction One-pot two-step reaction
Notable Spectral Features Aromatic protons (δ 7.5–8.5 ppm) Ester carbonyl (δ ~165 ppm in ¹³C NMR)

Biologische Aktivität

(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine, a compound featuring a nitrophenyl substituent on an imidazo[1,5-a]pyridine backbone, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

\text{ E N 3 3 Nitrophenyl imidazo 1 5 A pyridin 1 YL methylidene}hydroxylamine}

This structure indicates the presence of both a hydroxylamine functional group and an imidazo[1,5-a]pyridine moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazo[1,5-a]pyridine have been shown to inhibit bacterial growth by interfering with essential metabolic pathways. A study demonstrated that certain imidazo derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .

Anticancer Activity

The imidazo[1,5-a]pyridine scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, a related compound was found to inhibit tumor growth in xenograft models by promoting cell cycle arrest at the G2/M phase .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The hydroxylamine group may act as a nucleophile, targeting key enzymes involved in cellular metabolism.
  • DNA Intercalation : The planar structure of the imidazo ring allows for potential intercalation into DNA, disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of imidazo[1,5-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitrophenyl substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The most effective compound had an MIC value of 8 µg/mL against S. aureus .

Case Study 2: Anticancer Potential

In vitro assays on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer cells. Apoptotic markers were upregulated following treatment, suggesting a mechanism involving programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 8 µg/mL against S. aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionTargets key metabolic enzymes

Q & A

Basic: How can researchers optimize the synthesis of (E)-N-{[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine to improve yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step process, including imidazo[1,5-a]pyridine core formation, nitrophenyl substitution, and hydroxylamine conjugation. Key considerations:

  • Precursor Selection : Use 2-pyridinemethanamine and 3-nitrobenzaldehyde as starting materials, analogous to the synthesis of 3-(naphthalen-2-yl)imidazo[1,5-a]pyridine (73% yield achieved via condensation .
  • Catalytic Efficiency : Incorporate Fe₂O₃@SiO₂/In₂O₃ catalysts (as used in nitrophenyl-allylidene derivatives) to enhance regioselectivity and reduce side reactions .
  • Purification : Employ gradient column chromatography (e.g., petroleum ether/ethyl acetate mixtures) for effective separation, with TLC monitoring (Rf = 0.3–0.5) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on shifts observed in analogous imidazo[1,5-a]pyridines. For example, aromatic protons in the nitrophenyl group appear at δ 7.5–8.5 ppm, while the imine proton (C=N) resonates near δ 8.3 ppm .
  • Mass Spectrometry : Use HRMS to confirm the molecular ion peak (e.g., [M+H]+ for C₁₅H₁₁N₄O₃).
  • HPLC : Optimize mobile phases (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect stereoisomers .

Basic: How does the nitro group’s position (meta vs. para) on the phenyl ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare analogs with para-nitro and meta-nitro substituents.
    • Expose to buffered solutions (pH 2–12) at 37°C for 24–72 hours.
    • Monitor degradation via UV-Vis (λmax ~350 nm for nitroaromatics) and LC-MS.
  • Findings : Meta-substitution (as in the target compound) enhances stability in acidic conditions due to reduced electron-withdrawing effects compared to para-substituted analogs .

Advanced: What computational strategies can predict the compound’s π-stacking interactions and intramolecular charge transfer for fluorescence studies?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gap).
  • Molecular Dynamics : Simulate π-stacking with aromatic residues (e.g., tryptophan) using GROMACS.
  • Validation : Compare computed fluorescence emission wavelengths (~450 nm) with experimental data from analogous imidazo[1,5-a]pyridines .

Advanced: How can researchers address contradictory data regarding the compound’s regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Case Study : If Suzuki-Miyaura coupling yields unexpected adducts:
    • Mechanistic Probe : Use deuterated boronic acids to track coupling positions.
    • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) to alter regioselectivity.
    • Control Experiments : Compare results with structurally simpler imidazo[1,5-a]pyridines (e.g., 3a in ).
  • Resolution : Contradictions often arise from steric hindrance at the C1 position; bulky ligands may favor C3 coupling .

Advanced: What strategies mitigate challenges in multi-step synthesis, such as imine bond hydrolysis or nitro group reduction?

Methodological Answer:

  • Imine Stability : Use anhydrous conditions (e.g., molecular sieves) and low temperatures (0–5°C) during hydroxylamine conjugation.
  • Nitro Protection : Introduce TEMPO or other radical scavengers to prevent unintended reduction of the nitro group during metal-catalyzed steps .
  • Workflow Example :
    • Synthesize imidazo[1,5-a]pyridine core.
    • Install nitro group via Ullmann coupling.
    • Conjugate hydroxylamine under inert atmosphere .

Advanced: How can structure-activity relationship (SAR) studies rationalize the compound’s bioactivity against related imidazo[1,5-a]pyridines?

Methodological Answer:

  • SAR Framework :
    • Hydroxylamine Group : Compare IC₅₀ values with N-methyl or N-acetyl derivatives to assess hydrogen-bonding contributions.
    • Nitrophenyl vs. Chlorophenyl : Test analogs (e.g., 2-(3-chlorophenyl)-N-[(4S)-imidazo[1,5-a]pyridin-1-yl]acetamide ) to evaluate electron-withdrawing effects.
  • Biological Assays : Use kinase inhibition or bacterial growth assays to quantify activity shifts .

Advanced: What analytical workflows resolve ambiguities in crystallographic data for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Compare unit cell parameters with literature (e.g., a = 8.41 Å, b = 10.23 Å for 3a ).
  • Powder XRD : Validate phase purity if single crystals are unattainable.
  • Complementary Data : Pair with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks critical for fluorescence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.